![molecular formula C19H21N5O B12933604 Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl- CAS No. 647376-38-3](/img/structure/B12933604.png)
Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide typically involves multiple steps. One common synthetic route includes the reaction of 6-aminoquinazoline with an appropriate amine and a benzamide derivative under specific reaction conditions . The reaction conditions often involve the use of catalysts such as palladium acetate and ligands like Xantphos, under Buchwald–Hartwig-type reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield various reduced derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Mécanisme D'action
The mechanism of action of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells. Additionally, it may induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide can be compared with other quinazoline derivatives such as:
Gefitinib: Another quinazoline derivative used as an anticancer agent, particularly for non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it is used for the treatment of non-small cell lung cancer and pancreatic cancer.
Afatinib: A quinazoline derivative that is used to treat non-small cell lung cancer with specific mutations.
The uniqueness of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide lies in its specific chemical structure, which may offer distinct advantages in terms of potency, selectivity, and reduced side effects compared to other similar compounds .
Propriétés
Numéro CAS |
647376-38-3 |
|---|---|
Formule moléculaire |
C19H21N5O |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C19H21N5O/c1-24(2)19(25)14-5-3-13(4-6-14)9-10-21-18-16-11-15(20)7-8-17(16)22-12-23-18/h3-8,11-12H,9-10,20H2,1-2H3,(H,21,22,23) |
Clé InChI |
ZLMDOAYCAUGSOY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


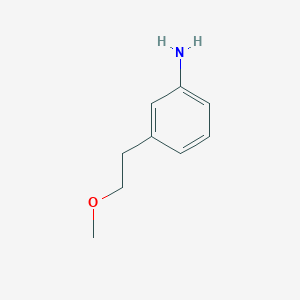
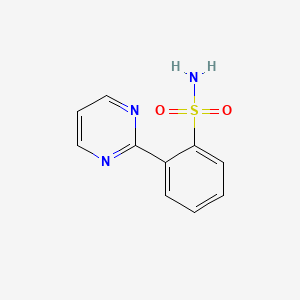


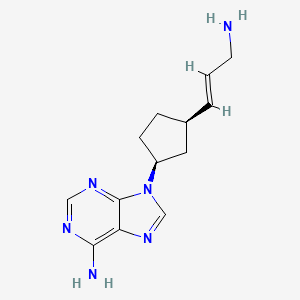

![6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12933563.png)
![3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12933576.png)
![8-[(5-Aminopentyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12933585.png)
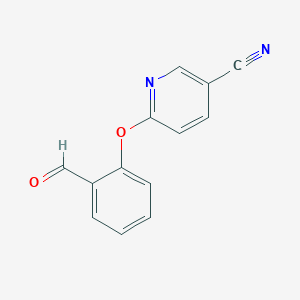
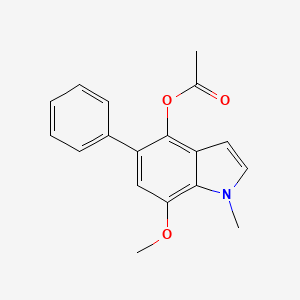


![9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine](/img/structure/B12933612.png)
